molecular formula C24H44O5 B14635076 Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate CAS No. 54314-74-8

Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate

Cat. No.: B14635076
CAS No.: 54314-74-8
M. Wt: 412.6 g/mol
InChI Key: IETDAJDTUMPGPK-UHFFFAOYSA-N
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Description

Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate: is an ester compound characterized by its unique structure, which includes an acetyloxy group and a propanoyl group attached to a heptadecanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate typically involves esterification reactions. One common method is the reaction of 12-hydroxy-8-propanoylheptadecanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of acetic anhydride and a base catalyst like pyridine to introduce the acetyloxy group. The reaction is typically conducted in a controlled environment to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.

Major Products:

    Oxidation: Formation of 12-carboxy-8-propanoylheptadecanoic acid.

    Reduction: Formation of 12-hydroxy-8-propanoylheptadecanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating the activity of esterases and lipases.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate involves its hydrolysis by esterases and lipases, leading to the release of acetic acid and 12-hydroxy-8-propanoylheptadecanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propanoate: Another ester with applications in the food and fragrance industries.

Uniqueness: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate stands out due to its longer carbon chain and the presence of both acetyloxy and propanoyl groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in synthetic chemistry and industrial processes.

Properties

CAS No.

54314-74-8

Molecular Formula

C24H44O5

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl 12-acetyloxy-8-propanoylheptadecanoate

InChI

InChI=1S/C24H44O5/c1-5-8-11-17-22(29-20(4)25)18-14-16-21(23(26)6-2)15-12-9-10-13-19-24(27)28-7-3/h21-22H,5-19H2,1-4H3

InChI Key

IETDAJDTUMPGPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)OCC)C(=O)CC)OC(=O)C

Origin of Product

United States

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